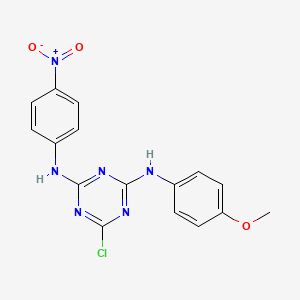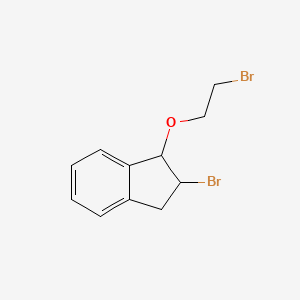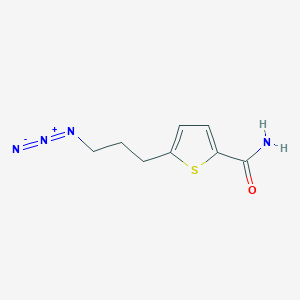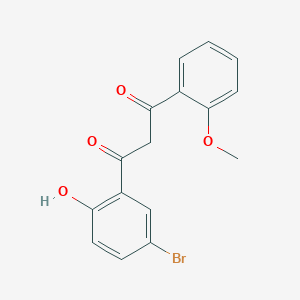
3,3'-(1H-indol-3-ylmethanediyl)bis(2-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its three indole moieties, is of particular interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole typically involves the alkylation of indoles. One common method is the lithium tert-butoxide-promoted synthesis, where indoles react with alcohols under air . This method is advantageous due to its metal catalyst-free nature and high yields. The reaction conditions often involve the use of lithium tert-butoxide as a base and oxygen in the air as an oxidant.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the lithium tert-butoxide-promoted synthesis makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced organic materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moieties can interact with cellular receptors and enzymes, influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties.
Indole-3-carbinol: Exhibits anti-inflammatory and anticancer activities.
Bis(3-indolyl)methane: Similar structure with significant bioactivities.
Uniqueness
3-[Bis(2-methyl-1H-indole-3-yl)methyl]-1H-indole is unique due to its three indole moieties, which may enhance its biological activities compared to compounds with fewer indole units. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
15097-60-6 |
|---|---|
Molekularformel |
C27H23N3 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-[1H-indol-3-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H23N3/c1-16-25(19-10-4-7-13-23(19)29-16)27(21-15-28-22-12-6-3-9-18(21)22)26-17(2)30-24-14-8-5-11-20(24)26/h3-15,27-30H,1-2H3 |
InChI-Schlüssel |
IACQBBKPAOEELN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CNC4=CC=CC=C43)C5=C(NC6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14149417.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)

![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)





![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
